3-Bromo-4,5-difluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

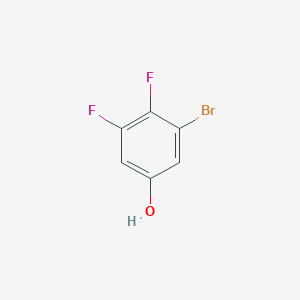

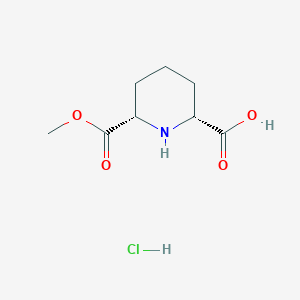

3-Bromo-4,5-difluorophenol is a chemical compound with the molecular formula BrC6H2(F)2OH . It has a molecular weight of 208.99 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-difluorophenol consists of a phenol group (an aromatic ring with a hydroxyl group) which is substituted with bromine and fluorine atoms .Physical And Chemical Properties Analysis

3-Bromo-4,5-difluorophenol is a liquid at room temperature with a density of 1.829 g/mL at 25 °C . It has a refractive index of 1.531 .Scientific Research Applications

Synthesis of Liquid Crystal Intermediates

3-Bromo-4,5-difluorophenol is utilized as a key intermediate in the synthesis of liquid crystals. These materials are essential for creating displays with low energy consumption and high-quality images. The compound’s unique structure, particularly the presence of bromine and fluorine atoms, makes it suitable for modifying the electronic and steric properties of the liquid crystal molecules, which can enhance their performance in display technologies .

Palladium-Catalyzed Cyclotrimerization

This compound is reported to undergo palladium-catalyzed cyclotrimerization reactions. Such reactions are valuable for creating triphenylene derivatives, which are polycyclic aromatic compounds with applications in organic electronics and photonics. The fluorine atoms in 3-Bromo-4,5-difluorophenol can influence the electronic properties of the resulting triphenylene, potentially leading to materials with novel optoelectronic characteristics .

Fluorination Reagents

In the field of organic synthesis, 3-Bromo-4,5-difluorophenol can act as a fluorination reagent. The introduction of fluorine atoms into organic molecules is a crucial step in the development of pharmaceuticals and agrochemicals, as it can significantly alter the biological activity and metabolic stability of these compounds .

Building Blocks for Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactive sites allow for various chemical transformations, enabling the creation of a wide array of organic molecules. This is particularly useful in the synthesis of complex molecules for drug discovery and material science applications .

Synthesis of Difluoroethyleneoxy Group Liquid Crystals

3-Bromo-4,5-difluorophenol is a reactant in the synthesis of difluoroethyleneoxy group-containing liquid crystals. These specialized liquid crystals have applications in advanced display technologies that require fast switching times and high thermal stability .

Mechanism of Action

Target of Action

Similar compounds such as 2-bromo-4,5-difluorophenol are often used as building blocks in the synthesis of more complex molecules , suggesting that its targets could be diverse depending on the final compound it is incorporated into.

Mode of Action

It’s known that brominated and fluorinated phenols can interact with various biological targets through hydrogen bonding, halogen bonding, and other non-covalent interactions . The presence of the bromine and fluorine atoms could potentially enhance the compound’s reactivity or binding affinity to its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4,5-difluorophenol . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity, its interactions with its targets, and its overall stability.

properties

IUPAC Name |

3-bromo-4,5-difluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEISYZLTGSBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2958024.png)

![[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2958025.png)

![1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2958028.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2958030.png)

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2958031.png)

![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide](/img/structure/B2958032.png)

![N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958034.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2958040.png)

![N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958042.png)